molecular formula C16H14Cl2N2O3S B3472086 (E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate

(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate

Cat. No.: B3472086
M. Wt: 385.3 g/mol
InChI Key: OFIYJLGJAJCGHR-GQCTYLIASA-N
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Description

(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate is a synthetic organic compound that features a thiazole ring, an amide linkage, and a dichlorophenyl group

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amide Bond Formation: The amide bond is formed by reacting the thiazole derivative with 2,4-dichlorophenylacrylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar ester functional groups.

    Cresol: An aromatic compound with phenolic functional groups.

Uniqueness

(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate is unique due to its combination of a thiazole ring, an amide linkage, and a dichlorophenyl group. This structural combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-2-23-15(22)8-12-9-24-16(19-12)20-14(21)6-4-10-3-5-11(17)7-13(10)18/h3-7,9H,2,8H2,1H3,(H,19,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYJLGJAJCGHR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate
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(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate
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(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate
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(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate

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